molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Cat. No. B122602
M. Wt: 113.09 g/mol
InChI Key: UEQRKEWMEMJXQO-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxypyridine is a fluorinated pyridine derivative that is of interest due to the unique properties imparted by the presence of fluorine in organic molecules. Fluorine atoms can significantly alter the chemical and biological behavior of compounds, making them valuable in various applications, including medicine and agriculture .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can be achieved through different methods. One approach involves the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in aqueous solution, which yields fluorinated pyridines with high regioselectivity . Another method reported is the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Additionally, a transition-metal-free synthesis from 2-fluoropyridine and acetamidine hydrochloride has been developed, providing an efficient route to 2-aminopyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-hydroxypyridine is characterized by the presence of a fluorine atom and a hydroxyl group on the pyridine ring. The introduction of these substituents can influence the electronic distribution and reactivity of the molecule. For instance, the crystal structure of a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, shows that the molecule is almost planar and features intramolecular hydrogen bonding .

Chemical Reactions Analysis

Fluorinated pyridines, including 2-fluoro-3-hydroxypyridine, can undergo various chemical reactions due to the reactivity of the fluorine atom and the hydroxyl group. For example, the fluorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can be involved in condensation reactions. The biocatalytic synthesis of related fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the potential for enzymatic transformations involving fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-hydroxypyridine are influenced by the presence of the fluorine and hydroxyl groups. Fluorine is highly electronegative, which can affect the acidity, basicity, and overall polarity of the molecule. The hydroxyl group can engage in hydrogen bonding, impacting the solubility and fluorescence behavior. For instance, the fluorescence study of hydroxypyridines indicates that the anionic form of 2- and 3-hydroxypyridines is more fluorescent than the neutral molecule . Additionally, the design and synthesis of fluorine-substituted 3-hydroxypyridin-4-ones aim to improve pharmaceutical profiles by leveraging the unique characteristics of fluorine .

Scientific Research Applications

Chemical Synthesis and Drug Development

2-Fluoro-3-hydroxypyridine and its derivatives have been extensively utilized in chemical synthesis, particularly in the development of pharmaceutical compounds. For instance, Pesti et al. (2000) demonstrated the use of 2-Fluoro-4-methylpyridine in synthesizing cognition-enhancing drugs (Pesti et al., 2000). Additionally, Ma and Hider (2015) synthesized various fluoro- and amido-disubstituted 3-hydroxypyridin-4-ones to improve the pharmaceutical profile of these compounds (Ma & Hider, 2015).

Fluorescence Studies

The fluorescence behavior of hydroxypyridines, including 2-Fluoro-3-hydroxypyridine, has been a subject of research, providing insights into their chemical properties. Weisstuch et al. (1975) studied the fluorescence of various hydroxypyridines in different solvents, contributing to our understanding of their chemical behavior (Weisstuch et al., 1975).

Complex Formation with Metals

The ability of hydroxypyridines to form complexes with metals has also been explored. Blake et al. (1995) synthesized and characterized copper complexes involving 6-fluoro-2-hydroxypyridine, demonstrating its potential in inorganic chemistry (Blake et al., 1995).

Radiochemistry and Imaging

In the field of radiochemistry and medical imaging, 2-Fluoro-3-hydroxypyridine derivatives have been used in labeling macromolecules. Kuhnast et al. (2008) developed a fluoropyridine-based alkyne reagent, FPyKYNE, for labeling macromolecules using click chemistry, a technique valuable in medical imaging (Kuhnast et al., 2008).

Safety And Hazards

2-Fluoro-3-hydroxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Fluoro-3-hydroxypyridine are not mentioned in the search results, fluoropyridines in general are of interest due to their potential as imaging agents for various biological applications . They are also being explored for improved physical, biological, and environmental properties in the search for new agricultural products .

properties

IUPAC Name

2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQRKEWMEMJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376449
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxypyridine

CAS RN

174669-74-0
Record name 2-Fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174669-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
F Dolle, H Valette, M Bottlaender… - Journal of Labelled …, 1998 - Wiley Online Library
… Coupling of azetidinemethanol derivative 4 and 2-fluoro-3-hydroxypyridine (8) gave the ether 9 in 42% yield. 'H NMR (as well as | NMR) spectroscopy showed characteristic fluorine-…
HY Sagong, JD Bauman, A Nogales… - …, 2019 - Wiley Online Library
… This intermediate was prepared from 2-fluoro-3-hydroxypyridine by the formation of its 6-iodo derivative and subsequent formation of the 3-((2-methoxyethoxy)methoxy) derivative using …
F Dollé, L Dolci, H Valette, F Hinnen… - Journal of medicinal …, 1999 - ACS Publications
… The procedure described above was used with 2-fluoro-3-hydroxypyridine (6a; 0.97 g, 8.6 mmol) to give 630 mg (42%) of 7a as a yellow oil after flash chromatography (eluent: heptane/…
Number of citations: 156 pubs.acs.org
Y Ma, S Roy, X Kong, Y Chen, D Liu… - Journal of Medicinal …, 2012 - ACS Publications
… 2-Fluoro-3-hydroxypyridine 10 was obtained by treating 2-fluoropyridine 9 with lithium diisopropylamide (LDA), followed by successive additions of trimethylborate and peracetic acid. …
Number of citations: 28 pubs.acs.org
AG Horti, AO Koren, HT Ravert… - Journal of Labelled …, 1998 - Wiley Online Library
… vacuum to afford 128 mg (61%) of 2-fluoro-3-hydroxypyridine as a white solid (mp 125.5-126… was added in one portion to a solution of 2-fluoro-3-hydroxypyridine (113 mg, 1 mmol) and (…
R Pichika, B Easwaramoorthy, D Collins… - Nuclear medicine and …, 2006 - Elsevier
… Mitsunobu coupling reaction of pyrrolinemethanol and commercially available 2-fluoro-3-hydroxypyridine 4 gave the ether 2-fluoro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]…
Number of citations: 73 www.sciencedirect.com
M Richard, S Specklin, F Hinnen… - Journal of Labelled …, 2019 - inis.iaea.org
… Methods: Reference prosthetic reagent 3 was prepared in two steps starting from 2-fluoro-3-hydroxypyridine and diethylene glycol compound 2. Non-radioactive conjugate 5 was then …
Number of citations: 0 inis.iaea.org
YS Ding, N Liu, T Wang, J Marecek, V Garza… - Nuclear medicine and …, 2000 - Elsevier
… literature 15, 19, the unlabeled fluorinated reference compound (2-fluoro-A-85380) for the radiosynthesis of 2-[ 18 F]fluoro-A-85380 required the formation of 2-fluoro-3-hydroxypyridine …
Number of citations: 72 www.sciencedirect.com
B Kuhnast, F Hinnen, B Tavitian… - Journal of Labelled …, 2008 - Wiley Online Library
FPyKYNE (2‐fluoro‐3‐pent‐4‐yn‐1‐yloxypyridine) is a novel fluoropyridine‐based structure, designed for the fluorine‐18 labelling of macromolecules using copper‐catalysed Huisgen …
NH Lin, DE Gunn, Y Li, Y He, H Bai, KB Ryther… - Bioorganic & medicinal …, 1998 - Elsevier
… 2Fluoro-3-hydroxypyridine was prepared from 2-amino-5-hydroxypridine 10 by diazotization with sodium nitrite and hydrogen fluoride, whereas the corresponding 2-chloro- and 2-…
Number of citations: 54 www.sciencedirect.com

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